REACTION_SMILES
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[CH2:12]([CH3:13])[O:14][c:15]1[cH:16][cH:17][c:18]([SiH:21]([CH3:22])[CH3:23])[cH:19][cH:20]1.[CH:24]([OH:25])([CH3:26])[CH3:27].[Cl:1][c:2]1[cH:3][c:4]([CH2:9][CH:10]=[CH2:11])[cH:5][cH:6][c:7]1[F:8]>>[Cl:1][c:2]1[cH:3][c:4]([CH2:9][CH2:10][CH2:11][Si:21]([c:18]2[cH:17][cH:16][c:15]([O:14][CH2:12][CH3:13])[cH:20][cH:19]2)([CH3:22])[CH3:23])[cH:5][cH:6][c:7]1[F:8]
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Name
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CCOc1ccc([SiH](C)C)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc([SiH](C)C)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCc1ccc(F)c(Cl)c1
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Name
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Type
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product
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Smiles
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CCOc1ccc([Si](C)(C)CCCc2ccc(F)c(Cl)c2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |